molecular formula C18H22N4O2S B2390540 8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 313364-93-1

8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2390540
CAS RN: 313364-93-1
M. Wt: 358.46
InChI Key: JJYACPKEZDARRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as BPTP, is a purine derivative that has shown potential in scientific research. BPTP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotide levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects and to improve endothelial function in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of 8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is that it has shown potential in various scientific research applications. Additionally, this compound is relatively easy to synthesize and is available in high purity. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, future studies could investigate the potential of this compound as a tool for studying cellular signaling pathways and intracellular cyclic nucleotide levels.

Synthesis Methods

The synthesis of 8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the reaction of 8-bromoguanine with 3-methyl-7-pentylxanthine in the presence of potassium carbonate and benzyl mercaptan. The reaction yields this compound in good yields and high purity.

Scientific Research Applications

8-(benzylsulfanyl)-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has shown potential in various scientific research applications. It has been studied for its potential in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of protein kinase C.

properties

IUPAC Name

8-benzylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-4-8-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYACPKEZDARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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